AEG-41174

JAK2 Non-ATP-Competitive Kinase Inhibitor

AEG-41174, also known as LS-104 or Tyrene CR-4, is a small-molecule hydroxystyryl-acrylonitrile compound that acts as a non-ATP-competitive kinase inhibitor targeting JAK2, Bcr-Abl, and FLT3. This mechanism distinguishes it from conventional ATP-competitive tyrosine kinase inhibitors (TKIs) and has supported its progression into Phase I clinical trials for relapsed/refractory hematologic malignancies.

Molecular Formula
Molecular Weight
Cat. No. B1193775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAEG-41174
SynonymsAEG41174;  AEG 41174;  AEG-41174
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AEG-41174 (LS-104/Tyrene CR-4): A Non-ATP-Competitive JAK2/Bcr-Abl/FLT3 Inhibitor for Hematologic Malignancy Research


AEG-41174, also known as LS-104 or Tyrene CR-4, is a small-molecule hydroxystyryl-acrylonitrile compound that acts as a non-ATP-competitive kinase inhibitor targeting JAK2, Bcr-Abl, and FLT3 [1]. This mechanism distinguishes it from conventional ATP-competitive tyrosine kinase inhibitors (TKIs) and has supported its progression into Phase I clinical trials for relapsed/refractory hematologic malignancies [2].

Why AEG-41174 (LS-104) Cannot Be Replaced by Generic ATP-Competitive JAK2 or FLT3 Inhibitors


AEG-41174's non-ATP-competitive binding mode means its inhibitory activity is not overcome by high intracellular ATP concentrations, a known resistance mechanism for ATP-competitive inhibitors [1]. Furthermore, the compound's dual targeting of JAK2 and Bcr-Abl, combined with its unique substrate-competitive kinetics, creates a pharmacological profile that cannot be replicated by simply interchanging single-target ATP-mimetic inhibitors like imatinib or ruxolitinib [2].

AEG-41174 (LS-104) Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


Non-ATP-Competitive JAK2 Inhibition: Resistance to ATP Competition vs. ATP-Mimetic Inhibitors

In vitro JAK2 kinase assays demonstrated that the inhibitory effect of AEG-41174 (LS-104) was not reversed by elevated ATP concentrations, contrasting with the behavior of ATP-competitive JAK2 inhibitors whose potency diminishes under high ATP conditions [1]. Instead, variation of the kinase substrate peptide concentration modulated the IC50 for LS-104, confirming a substrate-competitive, non-ATP-competitive mechanism [1].

JAK2 Non-ATP-Competitive Kinase Inhibitor Myeloproliferative Disorders

Potent Anti-Proliferative Activity in FLT3-ITD+ Leukemic Cells (IC50 = 50 nM)

In MTS proliferation assays using 32D myeloid cells stably transfected with FLT3-ITD, AEG-41174 (LS-104) exhibited pronounced inhibition of cell growth with an IC50 of 50 nM [1]. This potency is comparable to, or exceeds, the cellular IC50 values reported for several ATP-competitive FLT3 inhibitors in comparable cell models (e.g., reported IC50 ranges of 10-100 nM for midostaurin/PKC412 in FLT3-ITD cells) [2].

FLT3-ITD Acute Myeloid Leukemia IC50 Proliferation Inhibition

Retained Activity Against PKC412-Resistant FLT3-ITD (N676K Mutation)

Efficacy of LS-104 to induce apoptosis was significantly reduced in 32D cells transfected with a FLT3-ITD isoform (N676K) previously associated with clinical resistance to the ATP-competitive inhibitor PKC412 (midostaurin) [1]. Despite this reduction, LS-104 retained measurable pro-apoptotic activity, whereas PKC412 resistance via N676K is reported to abrogate its efficacy entirely [1].

FLT3-ITD Kinase Inhibitor Resistance N676K Mutation Midostaurin

Synergistic Apoptosis with ATP-Competitive JAK2 Inhibitors in JAK2V617F+ Cells

Combination treatment with LS-104 plus an ATP-competitive JAK2 inhibitor (JAK Inhibitor I) led to synergistically increased apoptosis in JAK2V617F-positive cells [1]. This synergy is mechanistically consistent with the non-ATP-competitive mode of LS-104, which binds to a distinct site and does not compete with ATP-mimetic inhibitors [1].

JAK2V617F Synergy Combination Therapy Myeloproliferative Neoplasms

Dual JAK2/Bcr-Abl Targeting vs. Single-Target Inhibitors

AEG-41174 (LS-104) is documented as an inhibitor of both JAK2 and Bcr-Abl kinases in primary literature [1][2]. This dual targeting profile stands in contrast to single-target agents such as imatinib (selective Bcr-Abl) or ruxolitinib (selective JAK1/2), potentially addressing signaling crosstalk between JAK2 and Bcr-Abl pathways implicated in resistant myeloproliferative phenotypes [2].

JAK2 Bcr-Abl Dual Inhibition Chronic Myeloid Leukemia

Selectivity for JAK2V617F-Positive vs. Normal Myeloid Progenitors

LS-104 strongly inhibited cytokine-independent growth of endogenous erythroid colonies from JAK2V617F-positive MPD patients, while showing no significant effect on the growth of myeloid colonies from normal controls [1]. This functional selectivity is not typically reported with the same clarity for ATP-competitive JAK2 inhibitors in primary patient-derived assays.

JAK2V617F Selectivity Colony Formation Myeloproliferative Disorders

AEG-41174 (LS-104) Application Scenarios for Scientific and Pre-Clinical Procurement


Resistance Mechanism Studies: Overcoming FLT3-ITD N676K-Mediated Resistance to Midostaurin

For research groups investigating acquired resistance to the FDA-approved FLT3 inhibitor midostaurin (PKC412), LS-104 serves as a non-ATP-competitive tool compound that retains activity in N676K mutant FLT3-ITD cells [1]. Procuring LS-104 enables direct comparative studies of resistance circumvention, a context where ATP-competitive inhibitors like quizartinib or gilteritinib may also show cross-resistance [1].

Combination Therapy Screening: Non-ATP-Competitive JAK2 Inhibitor + ATP-Mimetic Agent Synergy

As demonstrated in JAK2V617F-positive cell models, LS-104 synergizes with ATP-competitive JAK2 inhibitors (e.g., JAK Inhibitor I) to enhance apoptosis [2]. This makes LS-104 a strategic procurement choice for combination drug screens aimed at identifying synergistic pairs where distinct binding modes prevent competitive displacement and maximize pathway suppression [2].

Primary Patient-Derived Xenograft (PDX) and Colony-Forming Assays in JAK2V617F-Driven MPDs

LS-104 has demonstrated functional selectivity by inhibiting JAK2V617F-positive erythroid colony formation without affecting normal myeloid colony growth [2]. This profile supports its procurement for ex vivo PDX and primary colony assays where sparing normal hematopoiesis is critical for translational fidelity [2].

Dual Bcr-Abl/JAK2 Signaling Crosstalk Research in CML and Ph+ ALL

In Bcr-Abl-positive leukemias that activate JAK2 as a resistance or survival bypass mechanism, LS-104 offers simultaneous inhibition of both kinases [1][3]. Procuring LS-104 for such studies avoids the complexity of combining imatinib with a JAK2 inhibitor, providing a single-agent tool with a unique polypharmacology profile [3].

Quote Request

Request a Quote for AEG-41174

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.